5-((4-Chlorophenyl)thio)pentan-2-one
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Overview
Description
5-((4-Chlorophenyl)thio)pentan-2-one is an organic compound with the molecular formula C11H13ClOS It is a derivative of pentanone, where a 4-chlorophenylthio group is attached to the fifth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Chlorophenyl)thio)pentan-2-one typically involves the reaction of 4-chlorobenzyl halide with activated metallic zinc in a suitable solvent . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk custom synthesis methods. These methods are designed to produce large quantities of the compound with consistent quality. The process may include steps such as purification, distillation, and crystallization to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
5-((4-Chlorophenyl)thio)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to substitute the chlorophenyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylthio derivatives.
Scientific Research Applications
5-((4-Chlorophenyl)thio)pentan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((4-Chlorophenyl)thio)pentan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-pentanone: A structurally similar compound with different functional groups.
4-Chlorobenzyl chloride: Shares the chlorophenyl group but differs in its overall structure.
2-Pentanone: A simpler ketone without the chlorophenylthio group.
Uniqueness
5-((4-Chlorophenyl)thio)pentan-2-one is unique due to the presence of both the chlorophenyl and thio groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C11H13ClOS |
---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-9(13)3-2-8-14-11-6-4-10(12)5-7-11/h4-7H,2-3,8H2,1H3 |
InChI Key |
GVJOBDDUAGEKRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCSC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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